molecular formula C11H12F3NO2 B8086581 (2R)-2-azaniumyl-4-[4-(trifluoromethyl)phenyl]butanoate

(2R)-2-azaniumyl-4-[4-(trifluoromethyl)phenyl]butanoate

Cat. No.: B8086581
M. Wt: 247.21 g/mol
InChI Key: VOINSBLLXKDEJC-SECBINFHSA-N
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Description

The compound with the identifier “(2R)-2-azaniumyl-4-[4-(trifluoromethyl)phenyl]butanoate” is a chemical entity listed in the PubChem database

Chemical Reactions Analysis

(2R)-2-azaniumyl-4-[4-(trifluoromethyl)phenyl]butanoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

(2R)-2-azaniumyl-4-[4-(trifluoromethyl)phenyl]butanoate has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is utilized for investigating biochemical pathways and interactions. In medicine, it has potential therapeutic applications, and in industry, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-azaniumyl-4-[4-(trifluoromethyl)phenyl]butanoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity and influencing various biochemical processes.

Comparison with Similar Compounds

(2R)-2-azaniumyl-4-[4-(trifluoromethyl)phenyl]butanoate can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. The specific differences in reactivity, stability, and applications make this compound a valuable compound in scientific research.

Properties

IUPAC Name

(2R)-2-azaniumyl-4-[4-(trifluoromethyl)phenyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c12-11(13,14)8-4-1-7(2-5-8)3-6-9(15)10(16)17/h1-2,4-5,9H,3,6,15H2,(H,16,17)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOINSBLLXKDEJC-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(C(=O)[O-])[NH3+])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC[C@H](C(=O)[O-])[NH3+])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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